REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[N:4]=[C:5]2[CH:10]=[CH:9][C:8]([CH3:11])=[N:7][N:6]2[CH:12]=1.[OH-].[NH4+:14]>>[CH3:11][C:8]1[CH:9]=[CH:10][C:5]2[N:6]([CH:12]=[C:3]([CH2:2][NH2:14])[N:4]=2)[N:7]=1 |f:1.2|
|
Name
|
|
Quantity
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0.6 g
|
Type
|
reactant
|
Smiles
|
ClCC=1N=C2N(N=C(C=C2)C)C1
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Name
|
|
Type
|
product
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Smiles
|
CC=1C=CC=2N(N1)C=C(N2)CN
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |